Cas no 1803766-02-0 (3-Cyano-4-formyl-2-methylbenzoic acid)

3-Cyano-4-formyl-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-4-formyl-2-methylbenzoic acid
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- Inchi: 1S/C10H7NO3/c1-6-8(10(13)14)3-2-7(5-12)9(6)4-11/h2-3,5H,1H3,(H,13,14)
- InChI Key: SKSJEFLJIIEUJB-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(C=O)=C(C#N)C=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 291
- Topological Polar Surface Area: 78.2
- XLogP3: 1
3-Cyano-4-formyl-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006749-1g |
3-Cyano-4-formyl-2-methylbenzoic acid |
1803766-02-0 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
3-Cyano-4-formyl-2-methylbenzoic acid Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on 3-Cyano-4-formyl-2-methylbenzoic acid
Comprehensive Overview of 3-Cyano-4-formyl-2-methylbenzoic acid (CAS No. 1803766-02-0): Properties, Applications, and Industry Insights
3-Cyano-4-formyl-2-methylbenzoic acid (CAS No. 1803766-02-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This multifunctional benzoic acid derivative combines a cyano group, formyl group, and methyl substitution, making it a versatile intermediate for synthesizing complex molecules. Researchers particularly value its electron-withdrawing properties and reactivity in condensation reactions, which are crucial for developing novel bioactive compounds.
In the context of current scientific trends, this compound aligns with the growing demand for high-performance building blocks in drug discovery. The pharmaceutical industry's shift toward targeted therapies and small molecule drugs has increased the relevance of such functionalized aromatic compounds. Its CAS No. 1803766-02-0 serves as a critical identifier in patent literature and material safety databases, ensuring precise communication among researchers worldwide.
The compound's structural adaptability makes it valuable for creating heterocyclic frameworks, a hot topic in medicinal chemistry. Recent publications highlight its utility in constructing quinoline and isoquinoline derivatives, which show promise in addressing antimicrobial resistance—a global health priority. Furthermore, its formyl group enables efficient Schiff base formation, a reaction pathway gaining traction in developing metal-organic frameworks (MOFs) for environmental applications.
From a synthetic chemistry perspective, 3-Cyano-4-formyl-2-methylbenzoic acid offers distinct advantages in regioselective reactions. Its methyl group at the 2-position influences steric effects, while the cyano and formyl groups provide orthogonal reactivity sites. This characteristic has made it a subject of study in click chemistry applications, particularly in bioconjugation techniques used for diagnostic probe development—an area experiencing rapid growth due to advancements in personalized medicine.
Quality control of CAS No. 1803766-02-0 involves rigorous HPLC analysis and spectroscopic characterization (IR, NMR, MS), reflecting the compound's importance in high-value applications. The analytical data consistently shows high purity levels (>98%), meeting the stringent requirements of GMP-compliant synthesis. Stability studies indicate optimal storage conditions at 2-8°C under inert atmosphere, ensuring long-term usability for research purposes.
Emerging applications in material science have expanded the compound's utility beyond traditional chemistry. Its ability to participate in polymer modification reactions contributes to developing advanced photoresist materials for semiconductor manufacturing—addressing the electronics industry's need for finer lithographic patterns. Additionally, the electron-deficient aromatic system shows potential in organic photovoltaic research, aligning with renewable energy initiatives.
The commercial availability of 3-Cyano-4-formyl-2-methylbenzoic acid through specialized fine chemical suppliers has facilitated its adoption across research institutions. Current market analysis indicates steady demand growth (CAGR ~6.5%) driven by increased R&D investment in precision medicine and green chemistry applications. Regulatory compliance documentation, including REACH registration and SDS, ensures safe handling and international trade compliance.
Future research directions may explore the compound's role in catalysis and asymmetric synthesis, particularly in constructing chiral auxiliaries. The simultaneous presence of electron-withdrawing and electron-donating groups creates interesting electronic effects that could be harnessed for developing novel organocatalysts. Such applications would align with the chemical industry's push toward sustainable synthetic methodologies.
In conclusion, 3-Cyano-4-formyl-2-methylbenzoic acid (CAS No. 1803766-02-0) represents a strategically important chemical building block with cross-disciplinary applications. Its structural features address multiple contemporary challenges in drug development, advanced materials, and environmental technology, making it a compound of enduring scientific and industrial significance.
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